5,7-dimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Description
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential applications in various fields . They are part of a larger group of compounds known as fused-ring energetic compounds .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through various methods. One method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused-ring structure . This structure contributes to their stability and potential energetic properties .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can participate in various chemical reactions. For instance, they can react with both nucleophilic and electrophilic reagents .Physical and Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines exhibit excellent thermal stability . They also possess higher positive heats of formation due to their aza-fused structure .Future Directions
Properties
IUPAC Name |
5,7-dimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3/c1-9-4-6-12(7-5-9)13-14(16(17,18)19)21-22-11(3)8-10(2)20-15(13)22/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBRGEFGXMVCTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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